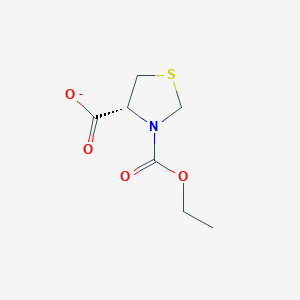
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-, also known as Telmesteine, is a compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Telmesteine is known for its mucolytic properties and is used in the treatment of respiratory conditions such as acute and chronic bronchitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of click chemistry that does not require any catalyst and results in the formation of a stable thiazolidine product . The reaction conditions are typically mild, and the product remains stable without undergoing hydrolysis under physiological conditions .
Industrial Production Methods
Industrial production of Telmesteine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the pH, temperature, and reaction time to ensure the stability of the thiazolidine product. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves its ability to form stable thiazolidine rings with biomolecules. This reaction occurs through the condensation of 1,2-aminothiols with aldehydes, resulting in the formation of a thiazolidine ring structure . The compound’s mucolytic activity is attributed to its ability to break down mucus by disrupting the disulfide bonds in mucoproteins .
Comparison with Similar Compounds
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- can be compared with other similar compounds such as:
Erdosteine: Another mucolytic agent with similar anti-elastase activity.
S-Carboxymethyl-L-cysteine: A compound used for its mucolytic properties.
Fudosteine: Known for its mucolytic and anti-inflammatory effects.
The uniqueness of Telmesteine lies in its stable thiazolidine ring structure and its ability to form bioorthogonal conjugates under physiological conditions without the need for toxic catalysts .
Properties
Molecular Formula |
C7H10NO4S- |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/p-1/t5-/m0/s1 |
InChI Key |
XBJWOGLKABXFJE-YFKPBYRVSA-M |
Isomeric SMILES |
CCOC(=O)N1CSC[C@H]1C(=O)[O-] |
Canonical SMILES |
CCOC(=O)N1CSCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















